Cas no 35059-50-8 (tert-Butyl Diazoacetate, 85%)

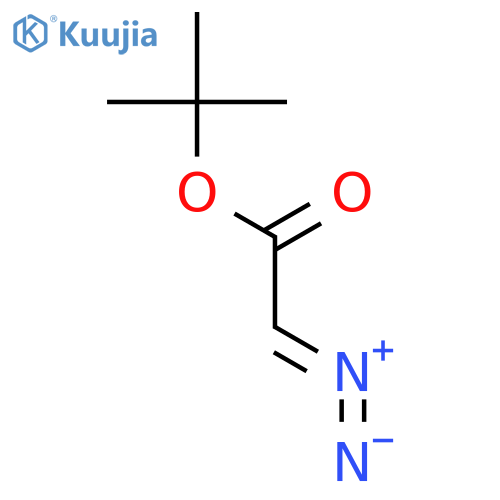

tert-Butyl Diazoacetate, 85% structure

商品名:tert-Butyl Diazoacetate, 85%

tert-Butyl Diazoacetate, 85% 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 2-diazoacetate

- 2-diazonio-1-[(2-methylpropan-2-yl)oxy]ethenolate

- Acetic acid, 2-diazo-,1,1-dimethylethyl ester

- TERT-BUTYL DIAZOACETATE

- (tert-Butoxycarbonyl)diazomethane

- 1,1-Dimethylethyldiazoacetate

- 2-Diazoacetic acid tert-butyl ester

- Acetic acid,diazo-,tert-butylester (6CI,7CI,8CI)

- Aceticacid,diazo-,1,1-dimethylethyl ester (9CI)

- Diazoacetic acid1,1-dimethylethyl ester

- N2CHCO2-(tBu)

- tBu-diazoacetate

- t-BuO2CCHN2

- t-butyl diazoacetate

- AS-81749

- tert-Butyl 2-diazoacetate;t-Butyl diazoacetate

- J-019846

- DTXSID20408281

- EN300-100815

- JBVSBLLOZVDAAZ-UHFFFAOYSA-N

- D87815

- BCP32485

- tert-Butyl Diazoacetate, 85per cent

- 35059-50-8

- AMY15513

- CS-0368614

- FT-0664027

- Diazo-acetic acid tert-butyl ester

- tert-butyl-diazoacetate

- AKOS022185108

- tert-Butyl Diazoacetate, 85%

- tert-ButylDiazoacetate,80%

-

- MDL: MFCD01318409

- インチ: InChI=1S/C6H10N2O2/c1-6(2,3)10-5(9)4-8-7/h4H,1-3H3

- InChIKey: JBVSBLLOZVDAAZ-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)C=[N+]=[N-]

計算された属性

- せいみつぶんしりょう: 142.07400

- どういたいしつりょう: 142.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.4

- 疎水性パラメータ計算基準値(XlogP): 2.6

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 1.026 g/mL at 25 °C(lit.)

- ふってん: 51-53 °C/12 mmHg(lit.)

- フラッシュポイント: 華氏温度:109.4°f

摂氏度:43°c - 屈折率: n20/D 1.453(lit.)

- PSA: 63.69000

- LogP: 0.70976

tert-Butyl Diazoacetate, 85% セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H226-H302-H315-H319-H335-H350-H361

- 警告文: P201-P261-P281-P305 + P351 + P338-P308 + P313

- 危険物輸送番号:UN 1993 3/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 45-63-10-22-36/37/38

- セキュリティの説明: 53-16-23-36/37/39-45

-

危険物標識:

- リスク用語:R45; R10; R22; R36/37/38; R63

- ちょぞうじょうけん:2-8°C

tert-Butyl Diazoacetate, 85% 税関データ

- 税関コード:2927000090

- 税関データ:

中国税関コード:

2927000090概要:

29270000090他のジアゾ化合物アゾ化合物など(アゾキシ化合物を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29270000090他のジアゾ、アゾ、またはアゾキシ化合物。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

tert-Butyl Diazoacetate, 85% 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B691035-5g |

tert-Butyl Diazoacetate, 85% |

35059-50-8 | 5g |

$ 322.00 | 2023-09-08 | ||

| Enamine | EN300-100815-10.0g |

tert-butyl 2-diazoacetate |

35059-50-8 | 93% | 10g |

$114.0 | 2023-06-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B863583-1g |

tert-Butyl diazoacetate |

35059-50-8 | ≥80% | 1g |

¥569.00 | 2022-09-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T94660-1g |

2-diazonio-1-[(2-methylpropan-2-yl)oxy]ethenolate |

35059-50-8 | 80% | 1g |

¥678.0 | 2023-09-06 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T133394-5g |

tert-Butyl Diazoacetate, 85% |

35059-50-8 | ≥80% | 5g |

¥1861.90 | 2023-08-31 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022131-1g |

tert-Butyl Diazoacetate, 85% |

35059-50-8 | 80% | 1g |

¥662 | 2024-05-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1439284-100g |

tert-Butyl 2-diazoacetate |

35059-50-8 | 97% | 100g |

¥3681.00 | 2024-05-17 | |

| ChemScence | CS-0368614-5g |

tert-Butyl 2-diazoacetate |

35059-50-8 | 5g |

$69.0 | 2022-04-27 | ||

| ChemScence | CS-0368614-10g |

tert-Butyl 2-diazoacetate |

35059-50-8 | 10g |

$115.0 | 2022-04-27 | ||

| Enamine | EN300-100815-0.25g |

tert-butyl 2-diazoacetate |

35059-50-8 | 93% | 0.25g |

$47.0 | 2023-10-28 |

tert-Butyl Diazoacetate, 85% 関連文献

-

Mudassar Iqbal,Richard J. G. Black,Joby Winn,Andrew T. Reeder,Alexander J. Blake,Paul A. Clarke Org. Biomol. Chem. 2011 9 5062

-

Andrew G. Schafer,Simon B. Blakey Chem. Soc. Rev. 2015 44 5969

-

Sung Il Lee,Ka Eun Kim,Geum-Sook Hwang,Do Hyun Ryu Org. Biomol. Chem. 2015 13 2745

-

Xiaofei Xu,Chang Li,Mingteng Xiong,Zhihao Tao,Yuanjiang Pan Chem. Commun. 2017 53 6219

-

5. Selective functionalisation of aromatic alcohols with supramolecularly regulated gold(i) catalystsLucas Carreras,Antonio Franconetti,Arnald Grabulosa,Antonio Frontera,Anton Vidal-Ferran Org. Chem. Front. 2020 7 1626

35059-50-8 (tert-Butyl Diazoacetate, 85%) 関連製品

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 68551-17-7(Isoalkanes, C10-13)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:35059-50-8)TERT-BUTYL DIAZOACETATE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ